Product packaging for Butalbital sodium(Cat. No.:CAS No. 23554-70-3)

Butalbital sodium

Cat. No.: B14695741
CAS No.: 23554-70-3
M. Wt: 246.24 g/mol
InChI Key: LIZXGILRVOONMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butalbital sodium, the sodium salt of butalbital, is a short- to intermediate-acting barbiturate derivative provided for scientific research . Its primary research value lies in the study of central nervous system (CNS) depression, as it acts as a positive allosteric modulator of the GABA-A receptor . This mechanism potentiates inhibitory GABAergic neurotransmission by increasing the duration of chloride channel opening, leading to neuronal hyperpolarization and CNS depression . At higher concentrations, barbiturates like butalbital can also directly activate the GABA-A receptor and inhibit excitatory glutamate receptors, providing a multifaceted approach to studying synaptic transmission and neuronal excitability . Historically used in tension headache formulations, butalbital is now a key compound for investigating the pharmacology of sedative-hypnotics, receptor kinetics, and the risks of dependence and medication-overuse headache . With a pharmacokinetic profile featuring a clinical duration of action of 4-6 hours and a longer plasma half-life, it is also a relevant molecule for metabolic and pharmacokinetic studies . This product is intended for research use only in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N2NaO3 B14695741 Butalbital sodium CAS No. 23554-70-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23554-70-3

Molecular Formula

C11H15N2NaO3

Molecular Weight

246.24 g/mol

IUPAC Name

sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate

InChI

InChI=1S/C11H16N2O3.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1

InChI Key

LIZXGILRVOONMO-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+]

Related CAS

77-26-9 (Parent)

Origin of Product

United States

Molecular Structure and Synthetic Pathways of Butalbital Sodium

Barbituric Acid Core and Substituent Chemistry

The foundational structure of butalbital is barbituric acid, a pyrimidine (B1678525) heterocyclic skeleton with the systematic IUPAC name 2,4,6-(1H,3H,5H)-pyrimidinetrione. wikipedia.orgeuropa.eu Barbituric acid itself is not pharmacologically active. wikipedia.org The chemical and physical properties of its derivatives, known as barbiturates, are dictated by the nature of the substituent groups at the C-5 position of the ring. mdpi.com

In the case of butalbital, the hydrogens at the C-5 position are replaced by two different alkyl groups: an allyl group (-CH₂CH=CH₂) and an isobutyl group (-CH₂CH(CH₃)₂). nih.govdrugbank.com This specific substitution pattern gives butalbital its characteristic properties. The presence of these alkyl groups at the C-5 position decreases the acidity of the molecule compared to the unsubstituted barbituric acid core. auburn.edu The sodium salt is formed by treating butalbital with a suitable sodium base, resulting in a water-soluble compound. auburn.edu

PropertyValueSource(s)
IUPAC Name Sodium 5-allyl-5-isobutyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinolate chemspider.com
Molecular Formula C₁₁H₁₅N₂NaO₃ drugbank.comchemspider.com
Molecular Weight 246.24 g/mol drugbank.com
Parent Acid Butalbital (5-allyl-5-isobutylbarbituric acid) drugbank.comdrugbank.com
Parent Acid Melting Point 138.5 °C drugbank.com
Parent Acid Formula C₁₁H₁₆N₂O₃ fda.gov

De Novo Synthesis Strategies for Butalbital Sodium

The synthesis of butalbital, like other 5,5-disubstituted barbiturates, is typically achieved through a condensation reaction. The general and most common method involves the reaction of a disubstituted malonic ester with urea (B33335). libretexts.orgcdnsciencepub.com

The creation of butalbital is a multistep process that requires the careful introduction of the allyl and isobutyl groups onto a malonic ester precursor, followed by ring formation. vapourtec.com

A documented synthetic route involves the sequential alkylation of a malonic ester followed by condensation with urea. google.com

Step 1: Synthesis of 2-isobutyl-2-allyl diethyl malonate: This key intermediate can be synthesized via two primary pathways:

Pathway A: Starting with 2-allyl diethyl malonate, which is reacted with isobutyl bromide in a sodium ethoxide/ethanol (B145695) system. google.com

Pathway B: Starting with 2-isobutyl diethyl malonate, which is reacted with an allyl halide (e.g., allyl bromide). google.com

Step 2: Condensation with Urea: The resulting 2-isobutyl-2-allyl diethyl malonate (crude product from Step 1) is then reacted with urea in a sodium ethoxide/ethanol system. This reaction is a twofold nucleophilic acyl substitution, where the -NH₂ groups of urea attack the ester groups of the malonate derivative, leading to the formation of the heterocyclic barbiturate (B1230296) ring. libretexts.orggoogle.com

Step 3: Acidification and Salt Formation: The reaction mixture, containing the sodium salt of butalbital, is then carefully acidified (e.g., with hydrochloric acid) to precipitate the butalbital crude product. google.com The purified butalbital can then be converted back to this compound for specific applications.

A schematic representation of the synthesis is shown below: Starting Material: Diethyl malonate -> Sequential Alkylation -> Disubstituted Malonic Ester -> Condensation with Urea -> Butalbital -> Treatment with Sodium Base -> this compound

The efficiency and yield of butalbital synthesis are highly dependent on the optimization of reaction parameters. beilstein-journals.org Research and patents have outlined specific conditions to maximize product formation and purity.

For the synthesis of the 2-isobutyl-2-allyl diethyl malonate intermediate and subsequent condensation, key parameters include: google.com

Molar Ratios: The molar ratio of reactants is critical. For instance, in the reaction of 2-allyl diethyl malonate with isobutyl bromide, a molar ratio of 1:1.6:1.2 (2-allyl diethyl malonate : sodium ethoxide : isobutyl bromide) has been reported as optimal. google.com

Reagent Concentration: The concentration of the base, such as sodium ethoxide in ethanol, typically ranges from 5-20%. google.com

Temperature and Reaction Time: The initial alkylation may be carried out at room temperature for a period, followed by gentle warming (e.g., to 30°C) and an extended reaction time of up to 22 hours to ensure completion. google.com The subsequent condensation with urea often involves heating under reflux for several hours. cdnsciencepub.com

The choice of base and solvent can also be optimized. While sodium ethoxide in ethanol is common, other systems can be explored. The goal is to find conditions that favor the desired reaction pathway while minimizing side reactions and the formation of impurities. researchgate.net

While specific green synthesis methods for butalbital are not extensively documented in public literature, the principles of green chemistry are increasingly being applied to the synthesis of related barbituric acid derivatives. tsijournals.com These approaches aim to reduce the environmental impact of chemical manufacturing.

Key green strategies applicable to butalbital synthesis include:

Solvent-Free Reactions: Knoevenagel condensation, a reaction type used in forming barbiturate precursors, has been successfully performed using grinding techniques without any solvent. tsijournals.comjetir.org This reduces volatile organic compound (VOC) emissions and simplifies product work-up.

Use of Benign Solvents: Replacing traditional organic solvents with water or other environmentally friendly alternatives is a core tenet of green chemistry. tsijournals.com

Eco-Friendly Catalysts: Research has shown the efficacy of catalysts like copper oxide nanoparticles, natural phosphates, or chitosan-SO₃H for synthesizing barbiturate derivatives. isca.metandfonline.com These catalysts can often be recovered and reused, reducing waste.

Energy Efficiency: Employing methods like microwave irradiation can significantly shorten reaction times from hours to minutes, thereby reducing energy consumption. jetir.org

These principles could be adapted to the malonic ester condensation step in butalbital synthesis to create a more sustainable manufacturing process.

Optimization of Reaction Conditions and Reagents

Advanced Purification and Characterization Techniques for Synthetic Intermediates and Final Product

Ensuring the purity and confirming the structure of this compound and its synthetic intermediates is crucial. A combination of purification and analytical methods is employed.

Purification: The primary method for purifying crude butalbital is recrystallization . A common procedure involves dissolving the crude product in a hot ethanol-water solution, treating it with activated charcoal to adsorb colored impurities, followed by filtration and cooling to induce the crystallization of the pure compound. google.com Sequential recrystallization from different solvents like ethyl acetate (B1210297) and benzene (B151609) can also be used for intermediates. vulcanchem.com

Characterization: A suite of modern analytical techniques is used to verify the identity and purity of the synthesized compounds.

TechniqueApplication in Butalbital SynthesisSource(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Considered a gold standard for identification and quantification. It separates butalbital from other components and provides a unique mass spectrum for unambiguous identification. ontosight.aifaa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Provides detailed information about the molecular structure, confirming the presence of the allyl and isobutyl groups and the correct assembly of the barbiturate ring. tandfonline.comrsc.org
Infrared (IR) Spectroscopy Used to identify the characteristic functional groups present in the molecule, such as C=O (carbonyl) and N-H bonds of the barbiturate ring. cdnsciencepub.comtandfonline.com
X-ray Crystallography Can be used to determine the precise three-dimensional structure of the crystalline solid, providing definitive proof of structure for the final product or key intermediates. nih.gov

Structure Activity Relationships Sar of Butalbital Sodium

C5 Substituent Effects on Receptor Interaction and Pharmacological Profile

The substituents at the C5 position of the barbituric acid ring are the primary determinants of the pharmacological activity of barbiturates. mdpi.com For a compound to exhibit hypnotic or sedative properties, both hydrogen atoms at the C5 position must be replaced with alkyl or aryl groups. core.ac.uk The nature of these substituents dictates the compound's lipophilicity, which in turn governs its ability to cross the blood-brain barrier, its onset of action, and its metabolic fate. slideshare.netitmedicalteam.pl

Influence of Allyl and Isobutyl Moieties on Binding Affinity

Butalbital possesses two distinct substituents at the C5 position: an allyl group and an isobutyl group. nih.gov The combination of these two moieties is crucial for its interaction with the GABA-A receptor, the primary target for barbiturates. ncats.ioajrconline.org Barbiturates act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from both GABA and benzodiazepines to increase the duration of chloride channel opening, thus enhancing GABAergic inhibition. nih.govajrconline.orgwikipedia.org

Impact of Side Chain Modifications on Lipophilicity and Biological Activity

Lipophilicity is a key factor in the SAR of barbiturates. itmedicalteam.pl Increasing lipophilicity generally leads to a faster onset, shorter duration of action, and increased hypnotic potency, up to a certain point. slideshare.net Beyond an optimal level of lipid solubility, activity may decrease as the drug may not effectively reach the biophase. itmedicalteam.pl

The specific characteristics of butalbital's side chains—one unsaturated (allyl) and one branched (isobutyl)—have a significant impact:

Branched Chains: Compared to their straight-chain isomers, barbiturates with branched chains at C5, like the isobutyl group in butalbital, exhibit greater lipid solubility and activity, along with a shorter duration of action. slideshare.netpharmacy180.com

Unsaturated Chains: The presence of an unsaturated group, such as butalbital's allyl moiety, generally confers greater potency than the corresponding saturated analogue with the same number of carbon atoms. youtube.com This is also associated with a reduced duration of action due to increased susceptibility to metabolic conversion into more polar, inactive metabolites. pharmacy180.com

The introduction of polar groups (e.g., -OH, -NH2, -COOH) into the C5 side chains decreases lipid solubility and potency. youtube.compharmacy180.com Conversely, adding a halogen atom can increase potency. pharmacy180.com

Barbiturate (B1230296) ExampleC5 SubstituentsTotal C5 CarbonsKey Structural FeatureImpact on Activity/Duration
ButalbitalAllyl, Isobutyl7Branched & UnsaturatedIntermediate duration, potent activity. nih.govslideshare.net
Pentobarbital (B6593769)Ethyl, 1-Methylbutyl7BranchedShort-acting, greater potency than amobarbital. slideshare.net
SecobarbitalAllyl, 1-Methylbutyl8Branched & UnsaturatedShort-acting, more active than pentobarbital. slideshare.netyoutube.com
Phenobarbital (B1680315)Ethyl, Phenyl8AromaticLong-acting, selective anticonvulsant activity. slideshare.net
Barbital (B3395916)Ethyl, Ethyl4Short, SaturatedSlowest onset, longest duration of action. slideshare.net

N1 and N3 Substituent Contributions to Molecular Stability and Biological Activity

Substitution at the N1 and N3 positions of the barbituric acid ring also modulates pharmacological activity. For activity, the molecule must possess a certain degree of acidity, which allows for the appropriate ratio of ionized and unionized forms to cross the blood-brain barrier. pharmacy180.com

Unsubstituted N1 and N3: Butalbital is unsubstituted at these positions, retaining the acidic protons necessary for its activity. nih.gov

N,N'-Disubstitution: Attaching alkyl groups to both N1 and N3 renders the drug non-acidic and thus inactive. pharmacy180.com Some research indicates that alkylation at both nitrogen atoms can even produce convulsive effects. researchgate.net

Stereochemical Influences on Butalbital Efficacy and Selectivity

Butalbital itself is an achiral molecule as it lacks a stereocenter. ncats.io However, stereochemistry plays a significant role in the efficacy and selectivity of other barbiturates that do possess chiral centers, typically when a C5 substituent creates one (e.g., the 1-methylbutyl group in secobarbital or pentobarbital). For these chiral barbiturates, the two enantiomers can exhibit different pharmacological properties. Research has shown that for many barbiturates, the S(−) enantiomer produces more depressant (sedative/hypnotic) effects, while the R(+) enantiomer can produce excitatory effects. nih.gov This highlights the stereospecificity of the interaction between barbiturates and the GABA-A receptor.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies correlate the molecular structure of compounds with their biological activity using statistical methods. bas.bg For barbiturates, QSAR models have been developed to predict properties like anticonvulsant and anesthetic activity based on various molecular descriptors. nih.govlew.ro

Computational Modeling and Molecular Descriptors in Activity Prediction

Researchers have employed computational modeling and a variety of molecular descriptors to build predictive QSAR models for barbiturates. These studies aim to define the specific pharmacophore—the essential molecular features responsible for bioactivity. nih.gov

Key findings from barbiturate QSAR studies include:

Lipophilicity and Geometry: For anticonvulsant activity against subcutaneous metrazol (s.c.Met)-induced seizures, a barbiturate's lipophilicity (often represented by logP, the octanol/water partition coefficient) and its molecular geometry are critical factors. bas.bgnih.gov

Topological and Electronic Properties: For activity against maximal electroshock (MES)-induced seizures, topological and electronic properties gain increased importance. nih.gov

Molecular Descriptors: A wide range of descriptors have been used to model barbiturate properties. These include topological indices (e.g., Wiener, Randic', Balaban), polarizability, molar refractivity, and dipole moment. bas.bglew.roechemcom.com Multiple linear regression (MLR) is a common statistical technique used to build the QSAR models from these descriptors. bas.bglew.ro

Study FocusKey Descriptors UsedModeling TechniquePrimary FindingReference
Anticonvulsant ActivityLipophilicity, Geometry, Topology, Electronic PropertiesDiscriminant Analysis, Regression AnalysisLipophilicity is key for anti-s.c.Met activity; electronic properties are more relevant for anti-MES activity. nih.gov
Anesthetic ActivityLogP, Polarizability, Dipole Moment, Substituent VolumesMultiple Regression AnalysisElectronic and geometrical parameters were predictive of anesthetic activity; hydrophilic influence was not found to be relevant. lew.ro
Physicochemical Properties (POL, MR, LogP)Topological Indices (Wiener, Hyper-Wiener, etc.)Multiple Linear Regression (MLR)Combinations of topological indices can effectively predict polarizability, molar refractivity, and logP. bas.bg
Physicochemical Properties (POL, MR, LogP)Various molecular descriptors (e.g., MPC08, ZM1V, S1K)Genetic Algorithm, MLRSpecific sets of molecular descriptors can be used to model and predict molar refractivity, LogP, and polarizability. echemcom.com

Pharmacophore Mapping and Molecular Electrostatic Potential Analysis

Pharmacophore mapping and molecular electrostatic potential (MEP) analysis are computational techniques crucial for elucidating the relationship between a molecule's three-dimensional structure and its biological activity. These methods help identify the essential structural features required for a drug to interact with its biological target, thereby guiding the design of new and more effective therapeutic agents.

Pharmacophore Mapping

A pharmacophore is a model that defines the essential spatial arrangement of structural and chemical features a molecule must possess to be recognized by and interact with a specific receptor active site. ijpsonline.com For barbiturates like butalbital, the pharmacophore is primarily defined by their interaction with the γ-aminobutyric acid (GABA-A) receptor. europa.eu

The generally accepted pharmacophore for barbiturate activity includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. The barbituric acid nucleus of butalbital provides the core hydrogen-bonding framework. pharmatutor.orgslideshare.net The two carbonyl (C=O) groups and the imide hydrogens are critical for forming hydrogen bonds with the receptor. The key to the specific activity and duration of action for different barbiturates lies in the nature of the substituents at the C-5 position. pharmatutor.org

In butalbital, the C-5 position is substituted with an allyl group and an isobutyl group. nih.gov These substituents serve as crucial hydrophobic features in the pharmacophore. The size, shape, and lipophilicity of these groups determine the compound's ability to fit into the hydrophobic pocket of the GABA-A receptor binding site, influencing its potency and pharmacokinetic properties. slideshare.netdrugs.com The branched-chain nature of the isobutyl group is known to contribute to greater activity. pharmatutor.org Computational studies have utilized the pharmacophoric features of butalbital in virtual screening campaigns to identify its potential for interacting with other biological targets, such as the HCV NS3/4A protease. researchgate.netresearchgate.net

Table 1: Pharmacophoric Features of Butalbital

Pharmacophoric FeatureStructural Moiety in ButalbitalPutative Role in Receptor Interaction
Hydrogen Bond AcceptorCarbonyl (C=O) oxygensForms hydrogen bonds with amino acid residues in the GABA-A receptor.
Hydrogen Bond DonorImide (N-H) hydrogensForms hydrogen bonds with amino acid residues in the GABA-A receptor.
Hydrophobic Region 1C-5 Isobutyl groupEngages in hydrophobic/van der Waals interactions within a lipophilic pocket of the receptor. pharmatutor.org
Hydrophobic Region 2C-5 Allyl groupEngages in hydrophobic/van der Waals interactions; the double bond can influence metabolism and duration of action. pharmatutor.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other molecules. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netrsc.org These regions are predictive of sites for electrophilic and nucleophilic attack, respectively, and are instrumental in non-covalent interactions like hydrogen bonding and ionic interactions. nih.gov

For butalbital sodium, an MEP analysis would reveal distinct electrostatic regions that are critical for its binding to the GABA-A receptor.

Negative Potential Regions: The most negative electrostatic potential would be concentrated around the three carbonyl oxygen atoms and the anionic nitrogen of the barbiturate ring (in its sodium salt form). These electron-rich areas are the primary sites for forming strong hydrogen bonds or ionic interactions with positively charged or hydrogen-donating residues in the receptor.

Neutral/Slightly Positive Potential Regions: The allyl and isobutyl substituents at the C-5 position, being nonpolar hydrocarbon chains, would exhibit a largely neutral or slightly positive electrostatic potential. These regions are responsible for engaging in favorable hydrophobic and van der Waals interactions within the nonpolar pockets of the receptor binding site.

The specific distribution of the electrostatic potential across the butalbital molecule dictates its orientation within the receptor's binding site, ensuring optimal interaction with complementary amino acid residues. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions of Butalbital and Their Functional Roles

Molecular Region of ButalbitalKey Atoms/GroupsPredicted Electrostatic PotentialImplied Interaction Type
Barbiturate Ring OxygensC=OStrongly NegativeHydrogen Bond Acceptor, Ionic Interaction
Barbiturate Ring NitrogensN-H / N⁻Negative (especially deprotonated nitrogen)Hydrogen Bond Donor/Acceptor, Ionic Interaction
C-5 SubstituentsIsobutyl and Allyl groupsNeutral to Weakly PositiveHydrophobic, Van der Waals Interactions

Neuropharmacology and Molecular Mechanisms of Action of Butalbital Sodium

Modulation of GABAergic Neurotransmission

The principal mechanism through which butalbital sodium produces its sedative and muscle-relaxant properties is by enhancing the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. aap.orghres.canih.gov

GABA-A Receptor Allosteric Potentiation and Chloride Ion Channel Function

This compound acts as a positive allosteric modulator of the GABA-A receptor. nih.govncats.io It binds to a distinct site on the receptor complex, separate from the GABA binding site. ncats.iomit.edu This binding potentiates the effect of GABA, increasing the duration for which the associated chloride ion channel is open. medicinesfaq.comncats.io The influx of chloride ions (Cl-) into the postsynaptic neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus causing an inhibitory effect on the neuron. drugbank.commedicinesfaq.comnih.gov At higher concentrations, barbiturates like butalbital can directly activate GABA-A receptors even in the absence of GABA. researchgate.net

MechanismEffect on GABA-A ReceptorIon Channel ResponseNeuronal Outcome
Allosteric Modulation Enhances GABA binding and efficacy. drugbank.commedicinesfaq.comProlongs the duration of chloride channel opening. medicinesfaq.comncats.ioHyperpolarization and inhibition of the postsynaptic neuron. drugbank.commedicinesfaq.com
Direct Activation Can directly open the chloride channel at high concentrations. researchgate.netIncreased chloride influx. drugbank.commedicinesfaq.comPotent neuronal inhibition. medicinesfaq.comnih.gov

Specificity of Binding to GABA-A Receptor Subunit Interfaces (e.g., α+/β−)

Research suggests that barbiturates, including butalbital, bind to specific interfaces on the GABA-A receptor. drugbank.commedicinesfaq.com The binding site is thought to be located at the α+/β− subunit interface in the intracellular domain of the receptor. drugbank.commedicinesfaq.comsmpdb.ca This is a different binding site than that of benzodiazepines, which typically bind at the α/γ subunit interface. researchgate.netwikipedia.org The precise molecular interactions at this site are critical for the allosteric modulation of the receptor by butalbital. researchgate.net

Differential Effects on GABA-A Receptor Subunit Compositions (e.g., Alpha 1-6)

GABA-A receptors are pentameric structures composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. wikipedia.org The specific subunit composition influences the pharmacological properties of the receptor. Butalbital is considered a potentiator of GABA-A receptors containing alpha subunits 1 through 6 (α1-6). smpdb.ca This broad specificity across different alpha subunits contributes to the widespread depressant effects of butalbital on the CNS, as different subunit combinations are distributed throughout various brain regions. wikipedia.org However, some studies suggest that the sedative effects of certain barbiturates may be linked to actions at specific beta (β) subunits, with evidence pointing towards the β3 subunit being important for the sedative actions of pentobarbital (B6593769). researchgate.net

GABA-A Receptor SubunitRole in Butalbital Action
Alpha (α1-6) Butalbital potentiates receptors containing these subunits. smpdb.ca
Beta (β) The β subunit, particularly at the α+/β- interface, is critical for barbiturate (B1230296) binding. drugbank.commedicinesfaq.comresearchgate.net
Gamma (γ) While essential for benzodiazepine (B76468) action, its role in butalbital's primary mechanism is less direct. wikipedia.org

Interactions with Excitatory Neurotransmitter Systems

In addition to its profound effects on the GABAergic system, butalbital also interacts with excitatory neurotransmitter systems, further contributing to its CNS depressant profile.

ReceptorNeurotransmitterAction of ButalbitalConsequence
GABA-A GABA (inhibitory)Positive Allosteric Modulation. ncats.ioEnhanced Inhibition. drugbank.com
AMPA Glutamate (excitatory)Inhibition. drugbank.comnih.govprobes-drugs.orgReduced Excitation. probes-drugs.org

Investigation of Potential Opioid Receptor Potentiation in Preclinical Models

The potentiation of opioid analgesia by barbiturates is a recognized phenomenon, though the specific molecular interactions and the consistency of this effect across different models have been subject to investigation. drugbank.comnih.gov Butalbital, as a member of the barbiturate class, is often included in combination analgesic products containing the opioid codeine. nih.govmayoclinic.org It is proposed that barbiturates and opioids may potentiate the analgesic effects of each other when co-administered; however, preclinical data have shown some inconsistencies. drugbank.com The primary mechanism is thought to be an additive or synergistic depression of the central nervous system (CNS) rather than a direct modulation of opioid receptor binding or activity. drugbank.comnih.gov

Clinical studies provide some evidence for this potentiation. In a study on postoperative oral surgery pain, a combination product containing butalbital, aspirin, caffeine (B1668208), and codeine was found to provide consistently greater analgesia compared to an acetaminophen-codeine combination, although the difference did not reach statistical significance. nih.govnih.gov Both active medications were significantly superior to placebo in providing pain relief. nih.govnih.gov This suggests a potential, if not definitively quantified, synergistic interaction between butalbital and codeine in a clinical setting.

Preclinical animal models using other barbiturates further support this concept. For instance, studies have shown that ketamine can enhance opioid-induced analgesia, suggesting that modulation of different receptor systems can lead to a potentiated analgesic effect. nih.gov While not a barbiturate, ketamine's interaction with the N-methyl-D-aspartate (NMDA) receptor highlights the principle of multi-target analgesia. The interaction between barbiturates and opioids is complex; while they can enhance analgesia, the combination also leads to increased CNS depression. mayoclinic.org The molecular basis for this potentiation is not fully elucidated but may involve the convergence of GABAergic inhibitory pathways, modulated by butalbital, and the opioid pathways that regulate pain perception. Recent research has also explored the concept of allosteric modulators for opioid receptors as a potential avenue for future therapeutics, which could involve interactions with sites distinct from the primary opioid binding site. researchgate.netnih.gov

Interaction TypeCompound(s)Observed Effect in Preclinical/Clinical ModelsPotential Mechanism
Analgesic SynergyButalbital in combination with CodeineConsistently greater, though not statistically significant, analgesia in postoperative pain models compared to acetaminophen (B1664979)/codeine. nih.govnih.govAdditive or synergistic CNS depression; convergence of GABAergic and opioid signaling pathways.
General PotentiationBarbiturates and OpioidsGeneral enhancement of analgesic effects. drugbank.comNot fully elucidated; may involve downstream signaling convergence rather than direct receptor interaction.
Receptor InteractionOpioid Receptor & Other Receptors (e.g., CB1, Adrenergic)Heteromerization and allosteric modulation can alter opioid receptor function and signaling. nih.govmdpi.comFormation of receptor complexes (heteromers) or binding of modulators to allosteric sites influencing agonist affinity or efficacy. researchgate.netnih.gov

Broader Central Nervous System (CNS) Depressant Effects at the Cellular Level

Butalbital is a short to intermediate-acting barbiturate that functions as a nonselective CNS depressant, capable of producing effects ranging from mild sedation to deep coma. drugbank.com Its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. drugbank.comnih.gov This interaction enhances the receptor's affinity for the inhibitory neurotransmitter GABA, prolonging the duration of chloride ion channel opening. drugbank.com The resulting influx of chloride ions hyperpolarizes the neuronal membrane, making it more difficult for an action potential to be generated. nih.gov This leads to a generalized depression of neuronal activity throughout the CNS. drugbank.com

The fundamental action of butalbital at the cellular level is the suppression of neuronal excitability. nih.govdrugbank.com By potentiating GABA-A receptor-mediated inhibition, butalbital effectively raises the threshold for firing an action potential. nih.gov This dampens the response of neurons to excitatory stimuli. The process of an action potential involves a rapid sequence of voltage changes across the neuronal membrane, driven by the opening and closing of voltage-gated sodium (Na+) and potassium (K+) channels. nih.gov

While direct electrophysiological studies on butalbital are limited, research on other barbiturates, such as pentobarbital, provides insight into the potential mechanisms. In an invertebrate neuron model, pentobarbital was shown to block both Na+-dependent and Ca2+-dependent action potentials. nih.gov The study found that the sensitivity to this blockade was dependent on the maximum rate of rise of the action potential prior to drug application, suggesting that barbiturates can directly interfere with the ion channels responsible for impulse conduction. nih.gov When the initial excitability was matched, both Na+ and Ca2+ currents appeared to be equally sensitive to the barbiturate. nih.gov This suggests that in addition to enhancing GABAergic inhibition, barbiturates may have a direct suppressive effect on the voltage-gated ion channels that underpin neuronal excitability and the propagation of nerve impulses. nih.gov Butalbital may also inhibit the excitatory effects mediated by AMPA receptors by reducing glutamate-induced depolarizations. drugbank.com

Cellular EffectPrimary Molecular TargetMechanismConsequence
Suppression of Neuronal ExcitabilityGABA-A ReceptorPositive allosteric modulation, prolonging GABA-mediated Cl- channel opening. drugbank.comMembrane hyperpolarization, increased threshold for action potential firing. nih.gov
Inhibition of Impulse ConductionVoltage-gated Na+ and Ca2+ channels (inferred from pentobarbital studies)Potential direct blockade of ion channels responsible for action potential propagation. nih.govDecreased rate and amplitude of action potentials.
Reduction of Excitatory NeurotransmissionAMPA ReceptorsInhibition of glutamate-induced depolarization. drugbank.comReduced excitatory postsynaptic potentials.

Butalbital's CNS depressant effects extend to the regulation of neurotransmitter release from presynaptic terminals. nih.govdrugbank.com The release of neurotransmitters is a critical step in synaptic communication and is tightly controlled by the electrical activity of the presynaptic neuron and the presence of presynaptic autoreceptors and heteroreceptors. researchgate.net

The primary mechanism by which butalbital is thought to regulate neurotransmitter release is through the potentiation of presynaptic GABA-A receptors. Activation of these receptors on presynaptic terminals leads to chloride influx, which can shunt the depolarizing effect of an arriving action potential. This reduces the activation of voltage-gated calcium channels, which are essential for triggering the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters (a process called exocytosis).

Pharmacokinetics and Biotransformation Studies of Butalbital Sodium in Experimental Systems

Absorption Kinetics and Gastrointestinal Bioavailability in In Vitro and Animal Models

Butalbital sodium is readily and rapidly absorbed from the gastrointestinal tract. drugbank.comnih.govprobes-drugs.org Studies have shown that peak plasma concentrations are typically reached approximately 2 hours after oral administration. drugbank.comprobes-drugs.org In one study involving healthy volunteers who received a 100 mg dose of butalbital, the peak blood concentration was 2.1 mg/L. probes-drugs.org Another study reported a peak concentration of 2020 ng/mL at about 1.5 hours after a 100 mg dose. nih.govdrugs.com The bioavailability of the butalbital component is considered equivalent to that of a solution, with the only difference being a slightly slower rate of absorption. drugs.comfda.gov

Distribution Profiles Across Biological Compartments

Following absorption, butalbital is expected to distribute to most tissues in the body. fda.govnih.govrxlist.com As a barbiturate (B1230296), it can appear in breast milk and readily crosses the placental barrier. nih.govrxlist.comnovartis.com The volume of distribution for butalbital is reported to be approximately 0.8 L/kg. drugbank.com The plasma-to-blood concentration ratio is nearly one, which indicates that there is no preferential distribution of butalbital into either plasma or blood cells. drugbank.comfda.govnovartis.com

In vitro studies have determined that the plasma protein binding of butalbital is 45% over a concentration range of 0.5 to 20 mcg/mL. drugbank.comfda.govnovartis.com This level of binding is within the typical range of 20% to 45% reported for other barbiturates such as phenobarbital (B1680315), pentobarbital (B6593769), and secobarbital sodium. drugbank.comfda.govnovartis.com The degree of binding to plasma and tissue proteins increases with lipid solubility. fda.govnih.govrxlist.com

Postmortem studies have been conducted to determine the distribution of butalbital in various tissues and fluids, which is crucial for forensic toxicology when blood samples are unavailable. oup.comnih.govfaa.gov One such study established distribution coefficients for butalbital, expressed as specimen/blood ratios, in several postmortem tissues. oup.comnih.gov These findings suggest that tissue concentrations can be used to cautiously estimate blood concentrations. oup.comnih.gov

A study on the stability of barbiturates in fixed tissues found that significant amounts of butalbital could be recovered from both formalin-fixed liver and the formalin solution it was stored in, with recovery rates of 21.66% and 66.56%, respectively. psu.edu The total recovery from both sources was comparable to the extraction efficiency of the method, indicating good stability in fixed biological specimens. psu.edu

Table 1: Postmortem Distribution of Butalbital

Specimen Specimen/Blood Ratio (Mean ± SD)
Muscle 0.66 ± 0.09
Kidney 0.98 ± 0.09
Lung 0.87 ± 0.06
Spleen 0.75 ± 0.03
Brain 0.96 ± 0.07
Liver 2.22 ± 0.04
Heart 0.91 ± 0.17
Bile 0.94 ± 0.22
Urine 0.73 ± 0.16

Data sourced from postmortem analyses in fatal aviation accident investigations. oup.comnih.govfaa.gov

As with other barbiturates, butalbital readily crosses the placental barrier. nih.govrxlist.comnovartis.com This has been a consideration in clinical contexts, with reports of withdrawal seizures in a newborn whose mother had taken a butalbital-containing drug during the last two months of pregnancy; butalbital was detected in the infant's serum. fda.govfda.govrxlist.com While animal reproduction studies with butalbital specifically have not been extensively conducted, the general understanding of barbiturates indicates their ability to affect the fetus. rxabbvie.comtaylorandfrancis.com

Tissue Distribution Coefficients in Animal Models and Postmortem Analysis

Hepatic Biotransformation Pathways and Metabolite Characterization

Butalbital undergoes nearly complete hepatic metabolism. drugbank.comnih.govprobes-drugs.org The primary metabolic pathway is through the cytochrome P450 (CYP450) enzyme system. medscape.com

The main metabolic process for butalbital is C5 oxidation, which leads to the formation of 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid, the major metabolite. drugbank.comnih.govprobes-drugs.org Another identified pathway is omega-hydroxylation, resulting in the formation of 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid. drugbank.comnih.govprobes-drugs.org

Urinary excretion studies have identified several products, including the unchanged parent drug (approximately 3.6% of the dose), the major metabolite 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid (about 24% of the dose), and 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid (around 4.8% of the dose). drugbank.comnih.govnovartis.com Additionally, products where the barbituric acid ring is hydrolyzed, leading to the excretion of urea (B33335), account for about 14% of the dose. drugbank.comfda.govnovartis.com It has also been noted that 32% of the material excreted in the urine is conjugated. drugbank.comfda.govnovartis.com

Table 2: Urinary Excretion Products of Butalbital

Compound Percentage of Dose Excreted in Urine
Parent Drug (Butalbital) ~3.6%
5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid ~24%
5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid ~4.8%
Products of barbituric acid ring hydrolysis (excreted as urea) ~14%

Data based on urinary excretion analysis. drugbank.comnih.govfda.govnovartis.com

Omega-Hydroxylation Pathways and Minor Metabolite Formation

The biotransformation of butalbital involves several metabolic pathways, including omega-hydroxylation, which contributes to the formation of minor metabolites. Experimental studies have identified 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid as a metabolite formed through this process. drugbank.comnih.govdrugbank.com This pathway involves the hydroxylation of the isobutyl side chain. drugbank.comnih.govdrugbank.com

In a study involving the administration of ¹⁴C-labeled butalbital to dogs, 5-allyl-5-(3-hydroxy-2-methyl-1-propyl)barbituric acid accounted for approximately 10.1% of the dose excreted in the urine. nih.gov Human studies have also identified this compound as a urinary excretion product, constituting about 4.8% of the administered dose. drugbank.comfda.govnih.gov Alongside the primary metabolite, 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid, which results from C5 oxidation, these minor metabolites are part of the broader metabolic profile of butalbital. drugbank.comnih.gov Studies have also noted the presence of several unidentified minor metabolites, which in one canine study, accounted for an additional 10.7% of the dose. nih.gov

Barbituric Ring Hydrolysis Products and Urea Excretion Pathways

A significant metabolic pathway for butalbital involves the hydrolytic cleavage of the barbiturate ring. This process leads to the formation of various products and the subsequent excretion of urea. drugbank.comfda.gov In human studies, products resulting from the hydrolysis of the barbituric acid ring account for approximately 14% of a butalbital dose excreted in the urine. drugbank.comfda.govnovartis.com

A study in dogs using radiolabeled butalbital provided more specific data on this pathway. nih.gov The results showed that urea, a direct product of the barbituric ring cleavage, accounted for 8.6% of the administered dose found in the urine. nih.gov This confirms that scission of the pyrimidine (B1678525) ring is a notable route of biotransformation for butalbital in experimental animal models, complementing the oxidative pathways that modify the side chains. nih.gov

Hepatic Enzyme Metabolism and Potential Induction Studies

Butalbital undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP450) enzyme system. nih.govmedscape.com While the specific isoenzymes responsible for the primary oxidative pathways of butalbital are not as extensively detailed as for other barbiturates, it is known that barbiturates, in general, are metabolized by the CYP450 system. nih.govdrugs.com For instance, the metabolism of other drugs, such as imipramine, is affected by barbiturates, which are known inducers of the CYP1A2 enzyme subset. nih.gov

Barbiturates are recognized as inducers of hepatic enzymes, although butalbital is considered to be a lesser inducer than phenobarbital. medscape.compdr.netnih.gov This induction can accelerate the metabolism of other drugs that are substrates for the same enzymes. drugs.com For example, barbiturates can induce the CYP3A4 enzymatic pathway, which accelerates the metabolism of corticosteroids. drugs.com The repeated administration of barbiturates can lead to a self-induced increase in their own metabolism, which is a contributing factor to the development of tolerance. nih.gov While specific induction studies focusing solely on butalbital are not widely detailed in the provided results, the general class effect of barbiturates on hepatic enzyme induction is well-established. drugs.comnih.govmedscape.com

Elimination and Excretion Mechanisms

Renal Excretion of Parent Compound and Conjugated Metabolites

The primary route of elimination for butalbital and its metabolites is through the kidneys. fda.govnovartis.comdrugs.com Studies indicate that between 59% and 88% of an administered dose of butalbital is excreted in the urine as either the unchanged parent drug or its various metabolites. drugbank.comnih.govfda.gov

A breakdown of the urinary excretion products reveals that only a small fraction of the parent compound is eliminated without being metabolized. The unchanged parent drug accounts for approximately 3.6% of the dose found in urine. drugbank.comfda.govnih.gov The majority of the excreted substance consists of metabolites. The major metabolite, 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid, makes up about 24% of the dose. drugbank.comfda.govnih.gov Other metabolites include 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid (approx. 4.8%) and products from the hydrolysis of the barbituric acid ring (approx. 14%). drugbank.comfda.govnih.gov

Furthermore, a significant portion of the material excreted in the urine is in a conjugated form. It has been reported that 32% of the urinary excretion products are conjugated. drugbank.comfda.govnovartis.com

Table 1: Urinary Excretion Profile of Butalbital in Humans

Compound Percentage of Dose in Urine
Parent Drug (Unchanged Butalbital) ~3.6%
5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid ~24%
5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid ~4.8%
Barbituric Ring Hydrolysis Products (as Urea) ~14%
Total Conjugated Material 32% of excreted material

Data compiled from multiple sources. drugbank.comfda.govnih.gov

Correlation Between Physicochemical Parameters (e.g., pKa) and Elimination Half-Life

The elimination half-life of butalbital is notably long, with a plasma half-life of approximately 35 hours. fda.govnovartis.comdrugs.com Some studies have reported a mean elimination half-life of around 61 hours, with a range of 35 to 88 hours. nih.govhres.ca This extended half-life means that the drug can accumulate in the body with frequent administration. nih.gov

The physicochemical properties of a drug, such as its acid dissociation constant (pKa) and lipid solubility, are critical determinants of its pharmacokinetic behavior, including its distribution and elimination rate. Barbiturates are weak acids, and their degree of ionization at physiological pH influences their ability to cross cell membranes and be reabsorbed in the renal tubules. While the specific pKa of butalbital is not provided in the search results, the binding of butalbital to plasma and tissue proteins is noted to increase as a function of its lipid solubility. fda.govnovartis.com Butalbital's in vitro plasma protein binding is approximately 45%. novartis.comdrugs.comrxabbvie.com This moderate protein binding, combined with its lipid solubility, contributes to its volume of distribution (approx. 0.8 L/kg) and its relatively slow elimination from the body, as reflected in its long half-life. drugbank.comnih.gov

Excretion Patterns in Various Biological Fluids from Animal Studies

Animal studies provide further insight into the distribution and excretion of butalbital. A key study in dogs using ¹⁴C-labeled butalbital found that 92% of the administered radioactivity was excreted in the urine, confirming the renal pathway as the dominant route of elimination. nih.gov

A study on the postmortem distribution of butalbital in various tissues and fluids from aviation fatalities provided valuable data on its excretion patterns. faa.gov The study established distribution coefficients, expressed as specimen-to-blood ratios. faa.gov

Table 2: Butalbital Distribution Ratios in Postmortem Biological Fluids and Tissues

Specimen Specimen/Blood Ratio (Mean ± SD)
Muscle 0.66 ± 0.09
Kidney 0.98 ± 0.09
Lung 0.87 ± 0.06
Spleen 0.75 ± 0.03
Brain 0.96 ± 0.07
Liver 2.22 ± 0.04
Liver Fluid 0.89 ± 0.23
Heart 0.91 ± 0.17
Bile 0.94 ± 0.22
Urine 0.73 ± 0.16

Source: FAA study on postmortem butalbital distribution. faa.gov

The results indicate that butalbital distributes into most tissues, with the liver showing the highest concentration relative to blood. faa.gov The plasma-to-blood concentration ratio was found to be almost unity, suggesting no preferential distribution into either plasma or blood cells. fda.govnovartis.comdrugs.com Bile and urine showed higher variability in concentration, which is expected given their excretory functions. faa.gov These animal and postmortem human studies confirm that while urine is the primary fluid of excretion, butalbital and its metabolites are distributed throughout various biological tissues and fluids. nih.govfaa.gov

Table of Chemical Compounds

Compound Name
5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid
5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid
Butalbital
This compound
Imipramine
Phenobarbital

Advanced Analytical Methodologies for Butalbital Sodium Research

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, provides robust platforms for the separation and analysis of Butalbital Sodium. Techniques ranging from gas chromatography to ultra-high-performance liquid chromatography are routinely utilized, each offering distinct advantages in terms of sensitivity, resolution, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a definitive and widely used method for the analysis of barbiturates, including Butalbital. nih.gov This powerful hyphenated technique is valuable for both clinical and forensic purposes due to its high selectivity and sensitivity. nih.gov The typical GC-MS workflow for Butalbital involves sample extraction, derivatization, and subsequent analysis by the instrument.

For quantitative analysis, an internal standard, such as barbital (B3395916) or deuterated pentobarbital (B6593769) (d5-pentobarbital), is added to the sample. nih.govnih.gov Extraction is commonly performed from biological matrices like serum, plasma, or urine using methods like liquid-liquid extraction with an acidic phosphate (B84403) buffer and methylene (B1212753) chloride, or solid-phase extraction (SPE). nih.govnih.gov

A critical step in the GC-MS analysis of barbiturates is derivatization, which enhances their volatility and thermal stability for gas-phase separation. A common technique is "flash methylation," which occurs in the hot injection port of the gas chromatograph using a methylating agent like trimethylanilinium hydroxide (B78521) (TMAH). nih.gov Following separation on a capillary column, such as a 5% phenyl polysiloxane phase column, the mass spectrometer detects the analytes. nih.gov Identification and quantitation are achieved using selective ion monitoring (SIM), which targets specific mass-to-charge ratio (m/z) ions characteristic of the derivatized Butalbital and the internal standard, along with their relative retention times. nih.gov This methodology provides excellent precision, with reported detection limits of approximately 20 ng/mL in urine samples. nih.gov

ParameterMethod DetailsReference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.govnih.gov
Sample Matrices Urine, Serum, Plasma nih.govnih.gov
Extraction Solid-Phase Extraction or Liquid-Liquid Extraction nih.govnih.gov
Derivatization Flash methylation with Trimethylanilinium hydroxide (TMAH) or Iodomethane/tetramethylammonium hydroxide nih.govnih.gov
Internal Standard Barbital or d5-Pentobarbital nih.govnih.gov
Detection Mode Selective Ion Monitoring (SIM) nih.gov
Limit of Detection ~20 ng/mL (in urine) nih.gov

High Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary separation technique used in forensic and pharmaceutical analysis of barbiturates. unodc.orgnyc.gov Reversed-phase chromatography is the recommended and most versatile approach, typically employing a bonded octadecyl silica (B1680970) (C18) column. unodc.orgcapes.gov.br The separation principle relies on the differential affinity of analytes for the stationary phase and the mobile phase; more polar compounds like Butalbital tend to have a lower affinity for the C18 column and elute relatively quickly. nyc.gov

A variety of detection methods can be coupled with HPLC for Butalbital analysis. UV detection is common, with specific wavelengths chosen for optimal absorbance. For instance, a method for the simultaneous determination of acetaminophen (B1664979), caffeine (B1668208), and Butalbital in human serum used UV detection at 220 nm. capes.gov.br In this validated method, a C18 monolithic column was used with a mobile phase consisting of 0.1 M potassium phosphate monobasic (pH 2.41) and acetonitrile (B52724) (95:5, v/v). capes.gov.br The method demonstrated linearity over a concentration range of 1.25–100 μg/mL for Butalbital, with a mean absolute recovery of 99 ± 5.2%. capes.gov.br

Diode-Array Detection (DAD) offers an advantage by providing UV spectral data of the eluting peaks, which aids in the qualitative identification of drugs alongside their retention times. nyc.gov This is particularly useful in forensic toxicology laboratories for both qualitative and quantitative screening of Butalbital in various biological specimens, including blood, urine, and gastric contents. nyc.gov

ParameterMethod DetailsReference
Technique High-Performance Liquid Chromatography (HPLC) nyc.govcapes.gov.br
Column Type Reversed-Phase C18 (monolithic or packed) nyc.govcapes.gov.br
Mobile Phase Example 95:5 (v/v) 0.1 M potassium phosphate monobasic (pH 2.41)–acetonitrile capes.gov.br
Detection Methods UV-Vis Detector (e.g., at 220 nm), Diode-Array Detector (DAD) nyc.govcapes.gov.br
Validation Example Linearity: 1.25–100 μg/mL; Recovery: 99 ± 5.2% (for Butalbital in serum) capes.gov.br
Application Simultaneous determination of Butalbital with other drugs (e.g., acetaminophen, caffeine) in serum; Forensic analysis. nyc.govcapes.gov.br

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Detection

For analyses requiring exceptional sensitivity and specificity, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. ijsra.netresearchgate.net This technique combines the high-resolution separation power of UPLC, which uses columns with smaller particle sizes for faster and more efficient separations, with the highly selective and sensitive detection capabilities of tandem mass spectrometry. ijsra.netresearchgate.net It is particularly valuable for detecting the low concentrations of barbiturates often found in forensic samples, such as hair. tandfonline.com

A validated UHPLC-High Resolution Mass Spectrometry (UHPLC-HRMS) method has been developed for the determination of seven barbiturates, including Butalbital, in hair samples. tandfonline.comtandfonline.com In this method, powdered hair was extracted with methanol (B129727), and the extract was injected into the UHPLC-HRMS system. tandfonline.comtandfonline.com The method demonstrated excellent linearity (from 0.02 to 20.00 ng/mg) and achieved a limit of detection (LOD) of 0.01 ng/mg and a lower limit of quantification (LOQ) of 0.02 ng/mg for Butalbital. tandfonline.com Such low detection limits are crucial in contexts like drug-facilitated crime investigations. unodc.org

UPLC-MS/MS methods are also applied to urine analysis, offering high throughput with minimal sample volume. ijsra.net One such method for 15 barbiturates required only 50 µL of a biological sample and achieved an LOQ of 10 ng/mL. ijsra.net The use of multiple reaction monitoring (MRM) in the mass spectrometer ensures high selectivity by monitoring a specific precursor-to-product ion transition for each analyte. cu.edu.eg

ParameterMethod DetailsReference
Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UHPLC-HRMS) tandfonline.comtandfonline.com
Sample Matrices Hair, Urine, Plasma ijsra.nettandfonline.comresearchgate.net
Sample Preparation Methanol extraction for hair; Simple dilution or liquid-liquid extraction for urine/plasma. ijsra.nettandfonline.com
Column Example Thermo Scientific Hypersil GOLD™ C-18 (100 × 2.1 µm, 1.9 µm) tandfonline.com
Detection Mode High-Resolution Mass Spectrometry (HRMS), Multiple Reaction Monitoring (MRM) tandfonline.comcu.edu.eg
Sensitivity LOD: 0.01 ng/mg; LOQ: 0.02 ng/mg (in hair) tandfonline.com
Key Advantage High sensitivity, specificity, and throughput; suitable for trace-level analysis. ijsra.netresearchgate.net

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) represents a different class of separation science, offering high efficiency, speed, and minimal sample consumption. mdpi.com It separates analytes based on their charge, size, and hydrophobicity within a narrow, buffer-filled capillary under the influence of a high electric field. clinicallab.com

Capillary Electrophoresis (CE) and Electrokinetic Capillary Chromatography Applications

While standard CE is ideal for charged molecules, neutral compounds like Butalbital require a modification of the technique. tandfonline.com Micellar Electrokinetic Chromatography (MEKC) is a powerful mode of CE that enables the separation of neutral species. tandfonline.com In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, leading to the formation of micelles. nih.gov The separation mechanism is based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov

MEKC has been successfully applied to the analysis of Butalbital in both pharmaceutical dosage forms and biological fluids. tandfonline.comnih.gov One method for the simultaneous analysis of acetaminophen, caffeine, and Butalbital in tablets used an uncoated fused silica capillary with a phosphate run buffer (pH 9) containing sodium dodecyl sulphate (the surfactant). tandfonline.com Separations were achieved in under 12 minutes with detection at 220 nm. tandfonline.com

For forensic analysis of barbiturates in biological fluids, an MEKC method was developed using a buffer of borate, phosphate, and sodium dodecyl sulfate (B86663) with 15% acetonitrile. nih.gov This method successfully separated seven barbiturates, with Butalbital having a migration time of 8.01 minutes. nih.gov The method was validated with correlation coefficients (r) between 0.964 and 0.999 for concentrations ranging from 3 to 60 µg/mL. nih.gov

ParameterMethod DetailsReference
Technique Micellar Electrokinetic Chromatography (MEKC) tandfonline.comnih.gov
Principle Separation of neutral analytes via differential partitioning into surfactant micelles within a capillary. nih.gov
Capillary Uncoated fused silica (e.g., 70 cm x 50 µm i.d.) tandfonline.com
Buffer Example 0.05 M Phosphate buffer (pH 9) containing 0.05 M sodium dodecyl sulphate tandfonline.com
Applied Voltage ~20 kV tandfonline.comnih.gov
Detection UV absorption (e.g., at 214 nm or 220 nm) tandfonline.comnih.gov
Application Analysis of multicomponent pharmaceuticals; Forensic analysis of barbiturates in blood, urine, and vitreous humor. tandfonline.comnih.gov

Free Solution Capillary Electrophoresis for Multi-Component Analytical Research

Free Solution Capillary Electrophoresis, more commonly known as Capillary Zone Electrophoresis (CZE), is the simplest form of CE. clinicallab.com It separates ions based on their differing electrophoretic mobilities in a free solution (an electrolyte-filled capillary) when a voltage is applied. clinicallab.com While Butalbital is a neutral molecule at neutral pH, its acidic nature (as a derivative of barbituric acid) means it can be ionized in alkaline buffers, allowing for separation by CZE. ijsra.netnih.gov

The separation in CZE is highly dependent on the composition of the background electrolyte, particularly its pH. ijsra.net By adjusting the pH, the charge on the analyte can be manipulated, thus altering its migration time. ijsra.net Research indicates that for barbiturates, peak areas are often larger at a pH below 7. ijsra.net This ability to control separation by altering buffer conditions makes CZE a versatile tool for multi-component analytical research.

CZE is used in pharmaceutical development for determining key physicochemical properties like the pKa value of a drug. nih.gov In multi-component analysis, CZE offers the advantage of high separation efficiency and speed, allowing for the resolution of complex mixtures in a single run. mdpi.com For example, CZE has been used to separate pathological metabolites in the urine of individuals with phenylketonuria and for the analysis of testosterone (B1683101) metabolites, demonstrating its utility in resolving complex biological mixtures. acs.org While specific multi-component studies focusing on Butalbital using only CZE are less common than MEKC methods, the principles of CZE make it a viable and powerful technique for such research, especially when coupled with advanced detection systems. nih.govacs.org

Advanced Sample Preparation Strategies for Biological Matrices (e.g., Solid Phase Extraction)

The accurate quantification of this compound in complex biological matrices such as blood, plasma, urine, and tissue is critically dependent on effective sample preparation. nyc.govfaa.gov The primary objectives of sample preparation are to isolate the analyte of interest from endogenous interferences like proteins, lipids, and salts, and to concentrate the analyte to a level suitable for instrumental analysis. researchgate.netphenomenex.comoup.com While traditional methods like liquid-liquid extraction (LLE) have been used, solid-phase extraction (SPE) has emerged as a more robust, efficient, and selective technique in modern analytical toxicology and clinical chemistry. researchgate.netoup.com SPE offers several advantages, including higher and more reproducible recoveries, cleaner extracts, reduced solvent consumption, and the potential for automation. phenomenex.com

Solid-phase extraction involves the partitioning of compounds between a solid stationary phase and a liquid mobile phase. The process generally consists of four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. phenomenex.com The choice of sorbent and solvents is tailored to the physicochemical properties of butalbital and the nature of the biological matrix. nyc.govfaa.gov

For butalbital, which is a weakly acidic barbiturate (B1230296), reverse-phase SPE is a commonly employed mechanism. nyc.gov In this approach, a non-polar sorbent (such as C18 or a polymeric equivalent) is used to retain the moderately non-polar butalbital from an aqueous sample.

Detailed Research Findings on SPE Protocols for Butalbital

Multiple studies have detailed specific SPE protocols for the extraction of butalbital from various biological samples, demonstrating the method's versatility and efficiency.

One common approach for extracting barbiturates, including butalbital, from biological specimens like blood, urine, and tissue involves the use of a C18 reverse-phase column. nyc.gov The general procedure includes conditioning the column, applying the pre-treated sample, washing the column to remove interfering compounds, and finally eluting the butalbital with an organic solvent. nyc.gov The eluate is then typically evaporated and the residue reconstituted in a mobile phase for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nyc.gov

In a study focused on the distribution of butalbital in postmortem tissues, a robust SPE method was utilized. faa.gov The researchers used Bond Elute Certify II columns, which are mixed-mode sorbents, providing another layer of selectivity. The protocol involved conditioning the columns with methanol and a sodium acetate (B1210297) buffer. After sample loading, the columns were washed with a buffer and a hexane (B92381):ethyl acetate mixture before eluting the butalbital with a different ratio of hexane:ethyl acetate. faa.gov This method yielded clean extracts suitable for GC-MS analysis. faa.gov

Another protocol for the analysis of acidic and neutral drugs, including butalbital, in blood and urine specifies the use of UCT Clean Screen® DAU solid-phase extraction columns. forensicresources.org This procedure involves conditioning with methanol, water, and a phosphate buffer. After sample application, a series of washes with water, acetic acid, and hexane are performed to remove interferences. The butalbital is then eluted with a specialized acid SPE elution solvent. forensicresources.org

The following tables summarize the conditions for solid-phase extraction of butalbital from different biological matrices as reported in various research and forensic laboratory procedures.

Table 1: SPE Parameters for Butalbital Extraction from Blood/Plasma

ParameterMethod 1 faa.govMethod 2 forensicresources.org
SPE Sorbent Bond Elute Certify IIUCT Clean Screen® DAU
Sample Pre-treatment Supernatant from tissue homogenate diluted with 0.1 M sodium acetate buffer, pH 7.01.0 mL blood mixed with 0.1 M phosphate buffer
Conditioning 1. 3 mL Methanol2. 2 mL 0.1 M Sodium acetate buffer, pH 7.01. 3 mL Methanol2. 3 mL Deionized water3. 3 mL 0.1 M Phosphate buffer
Wash Steps 1. 1 mL Sodium acetate buffer, pH 7.02. Dry with nitrogen3. 2 mL Hexane:Ethyl acetate (95:5)1. 3 mL Deionized water2. 1 mL 0.1 M Acetic acid3. Dry with nitrogen4. 2 mL Hexane
Elution Solvent 4 mL Hexane:Ethyl acetate (75:25)3 mL Acid SPE Elution Solvent
Reported Recovery Not specified, but described as providing a "clean extract"Not specified

Table 2: SPE Parameters for Butalbital Extraction from Urine

ParameterMethod 1 chromatographyonline.comingenieria-analitica.comMethod 2 forensicresources.org
SPE Sorbent Agilent SPEC-C18ARUCT Clean Screen® DAU
Sample Pre-treatment 1 mL centrifuged urine buffered with 0.1 M phosphate buffer (pH 6.0)5.0 mL urine, pH adjusted to 6.0 ± 0.5
Conditioning 0.2 mL Methanol1. 3 mL Methanol2. 3 mL Deionized water3. 3 mL 0.1 M Phosphate buffer
Wash Steps 1. 0.5 mL Water2. Dry for 1 min1. 3 mL Deionized water2. 1 mL 0.1 M Acetic acid3. Dry with nitrogen4. 2 mL Hexane
Elution Solvent 1 mL Hexane:Ethyl acetate (90:10)3 mL Acid SPE Elution Solvent
Reported Recovery Sufficient recoveries and precision reported chromatographyonline.comNot specified

The selection of a specific SPE protocol is often dependent on the analytical instrumentation that will be used for detection and the specific requirements of the analysis, such as the need to analyze for other drugs simultaneously. sciex.com For instance, some methods are optimized for subsequent analysis by LC-MS/MS, which may have different sensitivity and matrix effect considerations than GC-MS. chromatographyonline.comsciex.com The use of deuterated internal standards, such as butalbital-d5, is also a common practice to ensure accuracy and precision by correcting for any analyte loss during the extraction and analysis process. faa.govchromatographyonline.com The development of these advanced sample preparation strategies has been crucial in providing the high-quality data needed for both clinical and forensic toxicology. lcms.cz

Preclinical and in Vitro Research Applications of Butalbital Sodium

In Vitro Receptor Binding and Functional Assays

In vitro studies have been fundamental in identifying the primary molecular targets of butalbital. Like other barbiturates, butalbital acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. drugbank.comrsc.orgebi.ac.uk It binds to a site on the receptor-ionophore complex that is distinct from the binding sites for the endogenous ligand GABA and for benzodiazepines. rsc.orgebi.ac.uk

Radioligand binding assays have shown that barbiturates allosterically enhance the binding of both GABA and benzodiazepines to the GABA-A receptor. drugbank.com This modulation suggests that butalbital alters the receptor's conformation, increasing its affinity for other ligands. Functional assays, which measure the physiological response of the receptor, confirm this modulatory role. Butalbital potentiates the effects of GABA, leading to an increased flow of chloride ions into the neuron. drugbank.com Some research also suggests that butalbital may inhibit the excitatory effects mediated by AMPA receptors by reducing glutamate-induced depolarizations. drugbank.com The in vitro plasma protein binding for butalbital has been measured at approximately 45%. drugbank.commedscape.com

Table 1: Summary of In Vitro Receptor Interactions of Butalbital

Target Receptor Interaction Type Observed Effect Reference
GABA-A Receptor Positive Allosteric Modulator Enhances GABA and benzodiazepine (B76468) binding; Potentiates GABA-induced chloride current. drugbank.comrsc.org

Electrophysiological Studies on Ion Channel Modulation

Electrophysiological techniques, particularly patch-clamp recording, have provided detailed insights into how butalbital modulates ion channels. These studies confirm that the primary effect of butalbital is on the GABA-A receptor's associated chloride channel. drugbank.com

Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates like butalbital increase the duration of time the chloride channel remains open in response to GABA binding. drugbank.comrsc.orgebi.ac.uk This prolonged channel opening allows for a greater influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a more potent inhibitory postsynaptic potential. drugbank.com At higher concentrations, barbiturates can directly activate the GABA-A receptor channel, even in the absence of GABA. frontiersin.org

Studies on related barbiturates in neocortical neurons have determined EC₅₀ values for increasing the decay time constant of GABAergic inhibitory postsynaptic currents (IPSCs), providing a quantitative measure of their potency in prolonging channel opening. For example, pentobarbital (B6593769) and phenobarbital (B1680315) have shown distinct potencies in modulating these currents and directly activating GABA-A receptors. jneurosci.org

Table 2: Electrophysiological Effects of Barbiturates on GABA-A Receptor Ion Channels

Barbiturate (B1230296) Cell Type Primary Effect Mechanism
General Barbiturates Spinal Cord Neurons, Neocortical Neurons Potentiation of GABA-induced current Increase in mean channel open time
Pentobarbital Neocortical Neurons Increase in IPSC decay time (EC₅₀ = 41 µM) Prolongation of GABA-A channel opening

Animal Models for Investigating Neurobehavioral Effects and Central Nervous System Responses

Animal models have been instrumental in characterizing the neurobehavioral effects of butalbital, which are consistent with its action as a central nervous system (CNS) depressant. drugbank.comdrugs.com In rodents, administration of butalbital and other barbiturates produces a spectrum of dose-dependent effects ranging from sedation and decreased motor activity to hypnosis. drugbank.commedscape.comdrugs.com These compounds are also known to have muscle-relaxant and anti-anxiety properties. drugbank.com

Molecular Dynamics Simulations and Computational Docking in Protein-Ligand Interaction Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations are increasingly used to investigate the interaction between barbiturates and their target receptors at an atomic level. mdpi.combiorxiv.org These techniques allow researchers to predict and analyze the binding posture and stability of ligands within protein binding pockets.

Molecular docking studies have been performed using barbiturates and models of pentameric ligand-gated ion channels (pLGICs), such as the Gloeobacter ligand-gated ion channel (GLIC), which serves as a homolog for the GABA-A receptor. biorxiv.orgnih.govnih.gov For instance, one in-silico study used AutoDock Vina to dock various drugs, with thiopental (B1682321) as the reference barbiturate, into the active site of the GLIC model to identify potential competitive inhibitors. biorxiv.org Another study used docking and MD simulations to analyze the binding of barbital (B3395916) complexes to neurotransmitter receptors. mdpi.com These computational approaches help to refine hypotheses about specific amino acid residues involved in binding and the conformational changes that lead to channel modulation, guiding further investigation through site-directed mutagenesis. biorxiv.org

Investigation of C-fos-like Immunoreactivity as a Marker of Neuronal Activity

The expression of the immediate-early gene c-fos and its protein product, Fos, is widely used as a marker for neuronal activation in response to various stimuli, including drug administration. nih.govgubra.dk This technique allows for the mapping of brain regions that are either activated or inhibited by a compound.

A study specifically investigating butalbital examined its effect on c-fos-like immunoreactivity (c-fos-LI) in a guinea pig model of trigeminal pain. nih.gov In this model, the administration of capsaicin (B1668287) induced robust c-fos-LI in the trigeminal nucleus caudalis. Butalbital was found to dose-dependently reduce the number of these activated neurons, an effect that was blocked by the GABA-A receptor antagonist bicuculline. nih.gov This finding demonstrates that butalbital suppresses nociceptive processing in this pathway via a GABA-A receptor-dependent mechanism.

More broadly, studies with other barbiturates like pentobarbital have shown a widespread suppression of c-fos expression throughout the cerebral cortex, consistent with a general anesthetic state. jneurosci.orgnih.gov In contrast, these same agents have been shown to increase c-fos expression in sleep-promoting brain regions, such as the ventrolateral preoptic nucleus (VLPO), suggesting a complex, region-specific pattern of neuronal modulation. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
Acetaminophen (B1664979)
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
Bicuculline
Bromobarbital
Butalbital
Butalbital sodium
Caffeine (B1668208)
Capsaicin
Chloride
GABA (γ-aminobutyric acid)
Glutamate
Pentobarbital
Phenobarbital

Future Directions in Butalbital Sodium Research

Elucidation of Undiscovered Molecular Targets and Off-Target Interactions

While butalbital's primary mechanism of action on GABAA receptors is well-documented, its interaction with other molecular targets remains an area of active investigation. Future research will likely focus on identifying these undiscovered targets and understanding the clinical significance of such "off-target" interactions. taylorandfrancis.com

Current knowledge suggests that barbiturates like butalbital have a low degree of selectivity, which may contribute to their broad range of effects and potential for adverse reactions. nih.govdrugbank.com Identifying the full spectrum of its binding partners is crucial for a complete understanding of its pharmacological profile. nih.gov This includes exploring its effects on various receptors, ion channels, enzymes, and transporters that are distinct from its primary target. taylorandfrancis.com

Systematic approaches, including in vitro screening against a broad panel of biological targets, will be instrumental in this endeavor. taylorandfrancis.com Understanding these off-target activities is essential for assessing the full risk profile of the drug. taylorandfrancis.com Furthermore, investigating how butalbital interacts with unintended proteins within cells can provide critical insights into its mechanisms of action and potential for drug resistance. nih.gov

Rational Design of Novel Butalbital Derivatives with Enhanced Selectivity

A significant future direction in butalbital research is the rational design of new derivatives with improved selectivity. mit.edu The goal is to develop compounds that retain the therapeutic benefits of butalbital while minimizing undesirable side effects by targeting specific receptor subtypes or cellular pathways. mit.edunih.gov This involves a deep understanding of the fundamental principles that govern drug-receptor interactions and selectivity. mit.eduopenaccessjournals.com

Rational drug design strategies that may be employed include:

Structure-Based Design: Utilizing the three-dimensional structures of target receptors to design molecules that fit precisely into the binding site of the desired target, while having a lower affinity for off-targets. nih.gov

Ligand Modification: Altering the chemical structure of butalbital to enhance its interaction with specific targets. This could involve modifying functional groups to optimize binding affinity and selectivity. nih.gov

Computational Modeling: Employing computer-aided design to predict the bioactivity of novel compounds and guide the synthesis of the most promising candidates. nih.gov

The development of derivatives with enhanced selectivity could lead to safer and more effective treatments for conditions currently managed with butalbital.

Development of Innovative Analytical Tools for Metabolomics and Pharmacodynamics

The advancement of analytical techniques is crucial for a more profound understanding of butalbital's metabolic fate and its dynamic effects on the body. Future research will benefit from the development and application of innovative tools for metabolomics and pharmacodynamics. nih.gov

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a powerful lens through which to view the biochemical effects of butalbital. biocompare.com Advanced analytical platforms, such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are enabling more comprehensive and sensitive detection of metabolites. biocompare.comarome-science.commdpi.com These technologies can help to:

Identify novel biomarkers of butalbital exposure and effect. arome-science.com

Elucidate the metabolic pathways affected by the drug. arome-science.com

Gain a deeper understanding of its mechanism of action at a molecular level. arome-science.com

The integration of these sophisticated analytical methods with advanced data analysis tools will be key to unlocking new insights into butalbital's pharmacokinetics and pharmacodynamics. nih.govbiocompare.com

Table of Advanced Analytical Technologies in Metabolomics Research

TechnologyPrincipleApplications in Butalbital Research
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to identify and quantify molecules.High-resolution analysis of butalbital metabolites in complex biological samples. arome-science.com
Nuclear Magnetic Resonance (NMR) SpectroscopyUses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them.Provides detailed structural information of butalbital and its metabolites without destroying the sample. arome-science.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in a liquid mobile phase before they are ionized and detected by MS.Targeted analysis and quantification of specific butalbital-related metabolites in various biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates and analyzes compounds that can be vaporized without decomposition.Analysis of volatile derivatives of butalbital and its metabolites. creative-proteomics.com

Application of Systems Biology and Omics Approaches to Unravel Complex Mechanisms

Systems biology, which seeks to understand the complex interactions within biological systems, combined with "omics" technologies (genomics, proteomics, metabolomics), offers a holistic approach to unraveling the multifaceted mechanisms of butalbital. researchgate.netlbl.gov This integrated approach moves beyond a single-target view to a network-level understanding of the drug's effects. researchgate.netnih.gov

By integrating data from different omics platforms, researchers can construct comprehensive models of how butalbital perturbs cellular networks and pathways. researchgate.netjbei.org This can help to:

Identify novel drug targets and mechanisms of action. researchgate.net

Understand the interplay between genetic variations and drug response.

Elucidate the complex biological processes that underlie both the therapeutic and adverse effects of butalbital. nih.gov

The application of systems biology will be instrumental in moving from a reductionist to a more integrated understanding of butalbital's pharmacology. nih.gov

Research into Long-Term Neuroadaptations and Synaptic Plasticity Induced by Butalbital

Chronic exposure to drugs like butalbital can induce lasting changes in the brain, known as neuroadaptations, which can alter synaptic plasticity. diamondrehabthailand.comfrontiersin.org Future research will need to delve into the long-term effects of butalbital on neural circuits and synaptic function. This is particularly important for understanding the mechanisms of tolerance, dependence, and withdrawal associated with barbiturates. diamondrehabthailand.com

Key areas of investigation will include:

Synaptic Plasticity: Examining how long-term butalbital use affects long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. bennington.edunih.gov

Neurotransmitter Systems: Investigating the chronic impact of butalbital on various neurotransmitter systems beyond GABA, such as the glutamatergic system. frontiersin.orgnih.gov

Circuit Remodeling: Understanding how butalbital-induced changes in synaptic strength lead to the reorganization of neural circuits involved in reward, mood, and cognition. diamondrehabthailand.comnih.gov

These studies will be crucial for developing strategies to mitigate the long-term neurological consequences of butalbital use.

Advanced Preclinical Models for Studying Polypharmacy and Drug-Drug Interactions Involving Butalbital

Butalbital is often used in combination with other drugs, making the study of polypharmacy and drug-drug interactions a critical area of future research. drugbank.comresearchgate.netnih.gov The development of advanced preclinical models is essential for accurately predicting and understanding these complex interactions.

Polypharmacy, the simultaneous use of multiple medications, is common and increases the risk of adverse drug events and drug-drug interactions. nih.govnih.govfrontiersin.org Future research should focus on:

Developing In Vitro and In Silico Models: Creating sophisticated cell-based and computational models to screen for potential drug-drug interactions with butalbital. biorxiv.org

Utilizing Animal Models of Polypharmacy: Employing animal models that more accurately reflect the clinical scenario of patients taking multiple medications.

Identifying Mechanisms of Interaction: Elucidating the pharmacokinetic and pharmacodynamic mechanisms underlying observed drug-drug interactions.

These advanced models will provide a more robust platform for assessing the safety of butalbital when used as part of a complex medication regimen. nih.gov

Q & A

Basic Research Questions

Q. What established analytical methods are used to quantify Butalbital sodium in biological matrices, and how are they validated?

  • Methodological Answer : The most common methods include capillary electrophoresis (CE) with ultraviolet detection and high-performance liquid chromatography (HPLC). For CE, a validated protocol involves using a 50 mM sodium dihydrogen phosphate buffer (pH 9.0) with 20 mM hydroxypropyl-β-cyclodextrin as an additive to enhance resolution. Solid-phase extraction (SPE) using C18 Bond-Elut cartridges is critical for isolating Butalbital from serum. Validation parameters include linearity (1–60 µg/mL, R² > 0.99), precision (RSD 0.65–3.16%), accuracy (error ≤8.9%), and limit of detection (<1 µg/mL) .

Q. How do pharmacokinetic interactions between Butalbital and co-administered analgesics (e.g., aspirin, caffeine) influence experimental design in tension headache studies?

  • Methodological Answer : Factorial design trials are recommended to isolate individual component effects. For example, a study comparing Butalbital-aspirin-caffeine combinations versus each component alone requires standardized dosing intervals and bioanalytical monitoring to account for synergistic interactions. Pharmacokinetic parameters (e.g., half-life, clearance) should be measured using validated assays to avoid interference from metabolites of co-administered drugs .

Q. What are the key considerations for ensuring purity and identity of this compound in synthetic or extracted samples?

  • Methodological Answer : New compounds require nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution chromatography for structural confirmation. Known compounds must cross-reference spectral data with literature. Purity is assessed via HPLC (≥95% peak area) and residual solvent analysis per USP guidelines .

Advanced Research Questions

Q. How can capillary electrophoresis (CE) conditions be optimized to resolve Butalbital from structurally similar barbiturates in complex biological samples?

  • Methodological Answer : Adjust buffer pH (8.5–9.5) to exploit ionization differences. Additives like cyclodextrins improve selectivity by forming inclusion complexes. Voltage optimization (15–20 kV) balances resolution and run time. Method robustness is tested via inter-day precision studies and spike-recovery experiments in matrices (e.g., serum, cerebrospinal fluid) .

Q. What strategies address contradictions in reported efficacy data for Butalbital combinations across clinical trials?

  • Methodological Answer : Conduct a scoping review using PRISMA guidelines to identify heterogeneity sources (e.g., dosing protocols, patient demographics). Meta-regression can adjust for covariates like baseline pain severity. Inconsistent outcomes may arise from unblinded designs or inadequate controls; re-analyze raw data using intention-to-treat principles .

Q. How can researchers design experiments to isolate Butalbital’s anxiolytic effects from its analgesic properties in preclinical models?

  • Methodological Answer : Use knockout animal models (e.g., GABA receptor subtypes) to dissect mechanisms. Behavioral assays (e.g., elevated plus maze for anxiety, von Frey filaments for pain) are conducted under controlled conditions. Pharmacokinetic-pharmacodynamic (PK-PD) modeling links plasma concentrations to specific effects, controlling for metabolite interference .

Q. What methodologies validate novel Butalbital detection techniques in non-traditional matrices (e.g., hair, saliva)?

  • Methodological Answer : Cross-validate with gold-standard methods (e.g., LC-MS/MS) using Bland-Altman plots. Assess matrix effects via post-column infusion studies. Include internal standards (e.g., deuterated Butalbital) to correct for extraction variability. Sensitivity must meet forensic or clinical cutoffs (e.g., LOQ ≤1 ng/mL) .

Methodological Resources

  • Data Collection : For experimental data, follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured databases (e.g., PubMed, Google Scholar) for literature reviews, filtering by study type (observational, randomized) and publication date (≤10 years) .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, avoiding redundancy between text and tables. Supplementary materials must include raw spectra, statistical code, and protocol deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.